Cas no 1809161-45-2 (4-Bromo-6-chloro-3-iodo-2-methylpyridine)
4-Bromo-6-chloro-3-iodo-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-6-chloro-3-iodo-2-methylpyridine
- 1809161-45-2
- AKOS032962825
- E93422
- CS-0194320
- MFCD28154571
-
- MDL: MFCD28154571
- Inchi: 1S/C6H4BrClIN/c1-3-6(9)4(7)2-5(8)10-3/h2H,1H3
- InChI Key: WKRWDLWDCXVEIK-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(N=C1C)Cl)Br
Computed Properties
- Exact Mass: 330.82604g/mol
- Monoisotopic Mass: 330.82604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
4-Bromo-6-chloro-3-iodo-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 206174-1g |
4-Bromo-6-chloro-3-iodo-2-methylpyridine |
1809161-45-2 | 1g |
$1937.00 | 2023-09-07 | ||
| abcr | AB516944-500 mg |
4-Bromo-6-chloro-3-iodo-2-methylpyridine |
1809161-45-2 | 500MG |
€676.00 | 2022-07-29 | ||
| abcr | AB516944-1 g |
4-Bromo-6-chloro-3-iodo-2-methylpyridine |
1809161-45-2 | 1g |
€926.20 | 2022-07-29 | ||
| abcr | AB516944-500mg |
4-Bromo-6-chloro-3-iodo-2-methylpyridine; . |
1809161-45-2 | 500mg |
€558.90 | 2024-07-21 | ||
| abcr | AB516944-1g |
4-Bromo-6-chloro-3-iodo-2-methylpyridine; . |
1809161-45-2 | 1g |
€760.30 | 2024-07-21 | ||
| Aaron | AR01E6TS-250mg |
4-Bromo-6-chloro-3-iodo-2-methylpyridine |
1809161-45-2 | 95% | 250mg |
$550.00 | 2025-02-12 | |
| Aaron | AR01E6TS-500mg |
4-Bromo-6-chloro-3-iodo-2-methylpyridine |
1809161-45-2 | 95% | 500mg |
$625.00 | 2025-02-12 | |
| A2B Chem LLC | AX40548-250mg |
4-BROMO-6-CHLORO-3-IODO-2-METHYLPYRIDINE |
1809161-45-2 | 95% | 250mg |
$297.00 | 2024-04-20 | |
| A2B Chem LLC | AX40548-500mg |
4-BROMO-6-CHLORO-3-IODO-2-METHYLPYRIDINE |
1809161-45-2 | 95% | 500mg |
$409.00 | 2024-04-20 | |
| A2B Chem LLC | AX40548-1g |
4-BROMO-6-CHLORO-3-IODO-2-METHYLPYRIDINE |
1809161-45-2 | 95% | 1g |
$558.00 | 2024-04-20 |
4-Bromo-6-chloro-3-iodo-2-methylpyridine Suppliers
4-Bromo-6-chloro-3-iodo-2-methylpyridine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Recent Advances in the Application of 4-Bromo-6-chloro-3-iodo-2-methylpyridine (CAS: 1809161-45-2) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromo-6-chloro-3-iodo-2-methylpyridine (CAS: 1809161-45-2) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This halogen-rich pyridine derivative exhibits unique reactivity patterns that make it particularly valuable for the synthesis of complex heterocyclic compounds. Recent studies have demonstrated its potential as a key intermediate in the development of novel kinase inhibitors and other biologically active molecules.
Structural analysis reveals that the strategic placement of three different halogen atoms on the pyridine ring enables selective functionalization through various cross-coupling reactions. The 3-iodo position has been shown to be particularly reactive in palladium-catalyzed coupling reactions, while the 4-bromo and 6-chloro substituents offer additional sites for sequential modification. This multi-functional character allows for efficient construction of diverse molecular scaffolds with potential pharmaceutical applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-6-chloro-3-iodo-2-methylpyridine as a core building block for the development of selective JAK2 inhibitors. The compound's halogen pattern enabled efficient synthesis of a focused library of analogs through sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. The resulting compounds showed promising activity profiles, with several analogs demonstrating nanomolar potency against JAK2 while maintaining excellent selectivity over other kinase family members.
Another significant application has been reported in the field of PET tracer development. The iodine-125 labeled derivative of this compound has shown potential as a molecular probe for studying protein-ligand interactions. The methyl group at the 2-position provides enhanced metabolic stability compared to unsubstituted pyridine derivatives, addressing a common limitation in tracer development. Preliminary in vivo studies suggest favorable pharmacokinetic properties, warranting further investigation.
Recent synthetic methodology developments have expanded the utility of 1809161-45-2 in parallel synthesis approaches. A 2024 publication in Organic Letters described a novel metal-free amination protocol that selectively functionalizes the 3-position while preserving the other halogen substituents. This breakthrough enables rapid diversification of the scaffold under mild conditions, significantly expanding its potential for library synthesis in drug discovery programs.
The safety profile and handling considerations for 4-Bromo-6-chloro-3-iodo-2-methylpyridine have also been investigated in recent industrial-scale applications. Stability studies indicate that the compound remains stable under standard storage conditions, though protection from light is recommended due to the potential for photolytic cleavage of the carbon-iodine bond. Appropriate personal protective equipment should be used when handling this compound, particularly due to the potential for halogen exchange reactions under certain conditions.
Looking forward, the unique properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine position it as a valuable tool for fragment-based drug discovery and chemical biology probe development. Ongoing research is exploring its incorporation into DNA-encoded libraries and its use in the synthesis of covalent inhibitors targeting cysteine residues. The compound's versatility and the growing body of literature documenting its applications suggest it will continue to play an important role in pharmaceutical research in the coming years.
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